3-[4-(Propan-2-yl)phenyl]-2-sulfanylidene-1,3-thiazolidin-4-one
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Overview
Description
3-[4-(Propan-2-yl)phenyl]-2-sulfanylidene-1,3-thiazolidin-4-one is a heterocyclic compound that contains a thiazolidinone ring with a sulfanylidene group and a phenyl group substituted with a propan-2-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(Propan-2-yl)phenyl]-2-sulfanylidene-1,3-thiazolidin-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-(Propan-2-yl)benzaldehyde with thiourea in the presence of a base, followed by cyclization to form the thiazolidinone ring. The reaction conditions often include solvents such as ethanol or methanol and may require heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired compound with high purity.
Chemical Reactions Analysis
Types of Reactions
3-[4-(Propan-2-yl)phenyl]-2-sulfanylidene-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The sulfanylidene group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiazolidinones with different oxidation states.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used for oxidation reactions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Electrophilic aromatic substitution reactions may use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
The major products formed from these reactions include sulfoxides, sulfones, reduced thiazolidinones, and substituted phenyl derivatives.
Scientific Research Applications
3-[4-(Propan-2-yl)phenyl]-2-sulfanylidene-1,3-thiazolidin-4-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: The compound is used in the development of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-[4-(Propan-2-yl)phenyl]-2-sulfanylidene-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The compound can inhibit enzymes or interact with receptors, leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes, while its anticancer properties could be due to the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
3,4-Methylenedioxyphenylpropan-2-one: A compound with a similar phenyl group but different functional groups.
Thiophene Derivatives: Compounds with a sulfur-containing heterocyclic ring similar to the thiazolidinone ring.
Imidazole Derivatives: Compounds with a five-membered ring containing nitrogen atoms, similar in structure to thiazolidinones.
Uniqueness
3-[4-(Propan-2-yl)phenyl]-2-sulfanylidene-1,3-thiazolidin-4-one is unique due to its specific combination of functional groups and structural features. The presence of the sulfanylidene group and the thiazolidinone ring imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
56676-57-4 |
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Molecular Formula |
C12H13NOS2 |
Molecular Weight |
251.4 g/mol |
IUPAC Name |
3-(4-propan-2-ylphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C12H13NOS2/c1-8(2)9-3-5-10(6-4-9)13-11(14)7-16-12(13)15/h3-6,8H,7H2,1-2H3 |
InChI Key |
FLRUTGSGOXTHSY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)N2C(=O)CSC2=S |
Origin of Product |
United States |
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